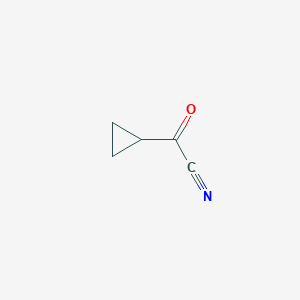

Cyclopropanecarbonyl cyanide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cyclopropanecarbonyl cyanide (hypothetical structure: cyclopropane ring attached to a carbonyl cyanide group, O=C-CN) is a theoretical or poorly documented compound in the provided evidence. However, structurally related compounds, such as cyclopropanecarbonitrile (cyclopropyl cyanide, C₄H₅N) and cyclopropanecarbonyl chloride (C₄H₅ClO), are well-characterized. These derivatives share the cyclopropane backbone but differ in functional groups, leading to distinct chemical and physical properties.

Preparation Methods

Cyclopropanecarbonyl cyanide can be synthesized through several methods. One common synthetic route involves the reaction of 4-chlorobutyronitrile with a strong base, such as sodium amide in liquid ammonia . This reaction leads to the formation of cyclopropyl cyanide, which can then be further processed to obtain this compound.

In industrial settings, this compound is often produced through the non-catalytic oxidation of cyclopropanecarboxaldehyde using molecular oxygen as the oxidant . This method is favored for its efficiency and scalability.

Chemical Reactions Analysis

Cyclopropanecarbonyl cyanide undergoes various chemical reactions, including:

Isomerization: When heated to temperatures between 660-760K and under pressure, this compound can isomerize to form cis and trans crotonitrile and allyl cyanide molecules. This reaction is homogeneous and follows a first-order rate law.

Substitution Reactions: The nitrile group in this compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common reagents for these reactions include strong bases like sodium amide, oxidizing agents like molecular oxygen, and various nucleophiles for substitution reactions. The major products formed from these reactions include crotonitrile, allyl cyanide, and other substituted cyclopropane derivatives.

Scientific Research Applications

Synthetic Chemistry

Cyclopropanecarbonyl cyanide serves as a valuable intermediate in organic synthesis. Its derivatives, particularly cyclopropanecarboxylic acid and cyclopropanecarbonyl chloride, are crucial in the synthesis of various organic compounds.

Key Processes:

- Synthesis of Cyclopropanecarboxylic Acid: this compound can be converted into cyclopropanecarboxylic acid through a multi-step reaction involving metal cyanides and halogenated compounds. This process typically involves:

- Preparation of Derivatives: this compound can also be transformed into various derivatives such as amides and esters, which are essential in pharmaceutical applications .

Pharmaceutical Development

The pharmaceutical industry utilizes this compound for its potential in drug development. Compounds derived from this compound exhibit biological activity that can be harnessed for therapeutic purposes.

Applications in Drug Design:

- Cyclopropylamine Derivatives: These derivatives are known for their role in synthesizing pharmaceuticals, particularly in the development of anti-cancer agents and antibiotics .

- Targeted Drug Delivery: The unique structure of this compound allows for modifications that enhance the solubility and bioavailability of drug compounds, making it an attractive candidate for targeted drug delivery systems .

Toxicology

This compound is associated with toxicological studies due to its cyanide component. Understanding its toxicity is essential for safety assessments in chemical handling and exposure scenarios.

Toxicological Insights:

- Cyanide Toxicity Mechanism: Cyanides disrupt cellular respiration by inhibiting cytochrome c oxidase, leading to anaerobic metabolism and lactic acidosis. This mechanism is critical for assessing the risks associated with exposure to compounds containing cyanide .

- Case Studies on Cyanide Exposure: A review of cases reported to poison control centers highlights the clinical manifestations of cyanide poisoning, including respiratory distress and neurological effects. These findings underscore the importance of understanding the toxicological profile of this compound in both industrial and clinical settings .

Mechanism of Action

The mechanism of action of cyclopropanecarbonyl cyanide involves its reactivity due to the strained three-membered cyclopropane ring and the electron-withdrawing nitrile group. The compound can form reactive intermediates, such as radicals or carbanions, which then participate in various chemical reactions. These intermediates can interact with molecular targets, leading to the formation of new chemical bonds and products.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of cyclopropane derivatives:

Notes:

- Cyclopropanecarbonitrile (CAS 5500-21-0) is a nitrile with a cyclopropane ring. It is highly flammable (Fp: 40°C) and toxic, requiring stringent safety measures .

- Cyclopropanecarbonyl chloride serves as a precursor in pharmaceutical synthesis (e.g., cyclopropylfentanyl). Its liquid state and moderate boiling point make it reactive in acylation reactions .

- Cyclopropylfentanyl , an opioid derivative, incorporates a cyclopropanecarboxamide group. Its solid-state and high melting point reflect its stability in controlled environments .

Industrial and Pharmaceutical Relevance

- Agrochemicals : Cyclopropanecarbonyl chloride derivatives like trinexapac-ethyl (a plant growth regulator) highlight agricultural applications .

- Pharmaceuticals : Cyclopropane rings enhance drug potency by conferring metabolic stability. For instance, cyclopropylfentanyl’s cyclopropane moiety increases lipid solubility, enhancing blood-brain barrier penetration .

Biological Activity

Cyclopropanecarbonyl cyanide (CPC-CN) is a compound of interest due to its unique structural properties and potential biological activities. This article explores the biological activity of CPC-CN, focusing on its mechanisms of action, toxicological implications, and potential applications in various fields such as agriculture and medicine.

Chemical Structure and Properties

CPC-CN is characterized by its cyclopropane ring structure attached to a carbonyl group and a cyanide moiety. The presence of the cyanide group suggests potential toxicity, as cyanides are known to inhibit cellular respiration by binding to cytochrome c oxidase in mitochondria, leading to a cessation of ATP production.

Mechanisms of Biological Activity

-

Cytotoxicity :

- CPC-CN exhibits cytotoxic effects similar to other cyanogenic compounds. Its primary mechanism involves the inhibition of mitochondrial respiration, particularly through interference with cytochrome c oxidase (Complex IV) activity. This inhibition leads to decreased ATP production and can result in cell death at high concentrations .

- Studies indicate that at lower concentrations, cyanide can paradoxically stimulate mitochondrial activity, enhancing ATP production and cell proliferation before reaching toxic levels .

-

Toxicokinetics :

- The absorption and metabolism of CPC-CN can vary based on the route of exposure (inhalation vs. oral). For instance, inhaled cyanide is rapidly absorbed into the bloodstream, leading to acute toxic effects, whereas oral exposure may result in prolonged absorption and toxicity .

- Research shows that CPC-CN undergoes metabolic conversion in vivo, producing less toxic metabolites that can be eliminated from the body .

Acute Toxicity

- Acute exposure to CPC-CN can lead to symptoms such as headache, dizziness, respiratory distress, and cardiovascular collapse due to its rapid action on the central nervous system and respiratory centers .

Chronic Exposure

- Long-term exposure studies have indicated potential neurotoxic effects and endocrine disruption, particularly affecting thyroid function in occupational settings where cyanides are prevalent .

Applications in Agriculture

Due to its biological activity, CPC-CN has potential applications in developing insecticides and antibacterial agents. Its effectiveness against various pests makes it a candidate for agricultural use, although safety assessments are necessary to evaluate its environmental impact and toxicity to non-target organisms.

Case Studies

- A study involving rats demonstrated that exposure to CPC-CN resulted in significant mortality rates at high doses (250 mg/kg), underscoring its potent toxicity . Conversely, supplementation with methionine showed protective effects against cyanide toxicity by facilitating detoxification pathways.

Comparative Toxicity Data

| Compound | LD50 (mg/kg) | Mechanism of Action |

|---|---|---|

| This compound | 250 | Inhibition of cytochrome c oxidase |

| Potassium Cyanide | 5-10 | Inhibition of mitochondrial respiration |

| Sodium Thiosulfate | N/A | Detoxification by forming thiocyanate |

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of cyclopropanecarbonyl cyanide, and how do they influence laboratory handling?

this compound (C₄H₅N, CAS 5500-21-0) has a boiling point of 135°C, density of 0.911 g/mL, molecular weight of 67.09, and refractive index of 1.420 . Its flammability (flash point 40°C) and toxicity (R10-23/24/25) necessitate strict safety protocols, including fume hood use, flame avoidance, and PPE (gloves, goggles). Storage should adhere to UN 3275 regulations for nitriles .

Q. What laboratory methods are used to synthesize this compound?

The compound is synthesized via nucleophilic substitution, reacting cyclopropanecarbonyl chloride (C₄H₅ClO) with cyanide sources (e.g., KCN or NH₄SCN) in acetonitrile. Yields (48–74%) depend on reaction time, temperature, and stoichiometry. Post-synthesis, in situ purification via distillation or chromatography is recommended. Structural validation requires IR (C≡N stretch ~2200 cm⁻¹) and ¹H NMR (cyclopropane ring protons at δ 1.2–1.8 ppm) .

Q. How can researchers characterize the purity and stability of this compound?

Purity is assessed via gas chromatography (GC) or HPLC with UV detection. Stability studies should monitor decomposition under varying temperatures and humidity using accelerated aging tests. Quantify degradation products (e.g., free cyanide) via ion chromatography or automated colorimetric methods (e.g., ASTM D6888-16) .

Advanced Research Questions

Q. How can regioselectivity be controlled in reactions involving this compound as a reagent?

Regioselectivity in nucleophilic additions (e.g., with amines or thiols) is influenced by solvent polarity and steric effects. Polar aprotic solvents (DMF, acetonitrile) favor attack at the carbonyl carbon, while bulky substituents on the nucleophile shift selectivity toward the nitrile group. Computational modeling (DFT) of transition states can predict pathways .

Q. What analytical challenges arise in quantifying trace cyanide release during this compound degradation?

Cyanide quantification requires minimizing matrix interference (e.g., sulfides, thiosulfates). Automated membrane dialysis (EPA 335.4) coupled with colorimetry improves precision (RPD <35%) and reduces manual errors. Validate methods using duplicate samples and spike recovery tests (85–115% acceptable range) .

Q. How does the cyclopropane ring strain influence the compound’s reactivity in multi-step syntheses?

The ring’s 60° bond angles increase thermodynamic instability, making it prone to ring-opening under acidic or oxidative conditions. Kinetic studies (via stopped-flow UV-Vis) reveal activation energies for ring cleavage, guiding solvent selection (e.g., avoid protic solvents) and catalyst design (e.g., Lewis acids) .

Q. What computational approaches are suitable for modeling this compound’s electronic structure?

Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets accurately predicts bond dissociation energies and electrostatic potential maps. Molecular dynamics simulations can model solvation effects in acetonitrile, correlating with experimental NMR chemical shifts .

Q. Methodological Guidance

- Experimental Design : Use factorial designs to optimize synthesis parameters (e.g., temperature, molar ratios). Include control reactions without catalysts to isolate side products .

- Data Contradictions : Resolve discrepancies in yield or purity by cross-validating analytical methods (e.g., GC vs. NMR) and auditing lab conditions (humidity, reagent batch variability) .

- Safety Protocols : Follow GHS guidelines for nitriles: emergency eyewash stations, cyanide antidote kits (e.g., sodium thiosulfate), and spill containment procedures .

Properties

CAS No. |

6047-92-3 |

|---|---|

Molecular Formula |

C5H5NO |

Molecular Weight |

95.10 g/mol |

IUPAC Name |

cyclopropanecarbonyl cyanide |

InChI |

InChI=1S/C5H5NO/c6-3-5(7)4-1-2-4/h4H,1-2H2 |

InChI Key |

OXFVCMMQMWINHL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(=O)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.